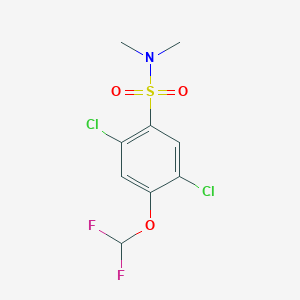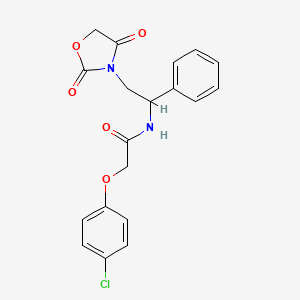
2-(4-chlorophenoxy)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. The compound has been found to exhibit promising biological activities, making it an attractive candidate for further research.
Scientific Research Applications
Antibacterial and Antifungal Applications
- The synthesis and QSAR studies of related compounds have demonstrated moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The structural and physicochemical parameters indicate that substituents at specific positions can enhance antibacterial efficacy through increased hydrophobicity or steric bulk character (Desai et al., 2008).
- Novel thiazolidinone and acetidinone derivatives have been synthesized and shown significant antimicrobial activity against a range of microorganisms, highlighting the potential for these compounds in antimicrobial drug development (Mistry, Desai, & Intwala, 2009).
Anticancer Applications
- A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed considerable anticancer activity against several cancer cell lines. This suggests that the core structure of these compounds could serve as a pharmacophoric group for developing potent anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory and Analgesic Activities
- Research into 2-(substituted phenoxy) acetamide derivatives has developed new chemical entities showing potential as anticancer, anti-inflammatory, and analgesic agents. This indicates a promising avenue for the creation of multifunctional therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c20-14-6-8-15(9-7-14)26-11-17(23)21-16(13-4-2-1-3-5-13)10-22-18(24)12-27-19(22)25/h1-9,16H,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDSAUUNLWRPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

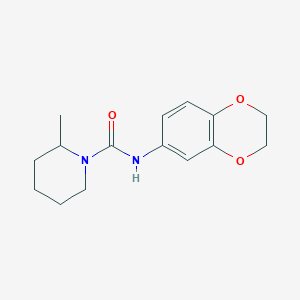
![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2574150.png)
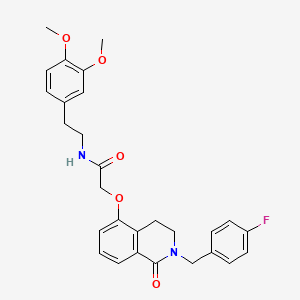
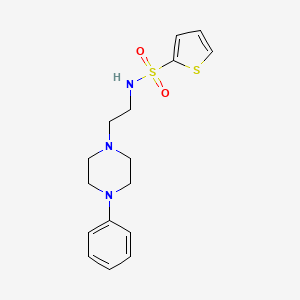
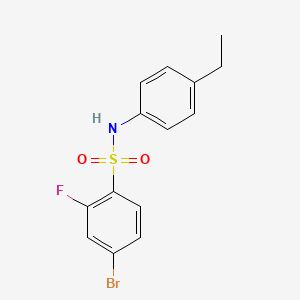
![2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574158.png)
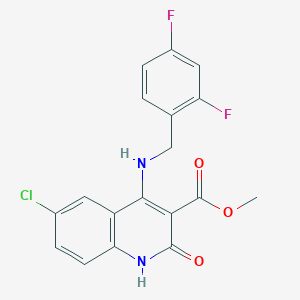

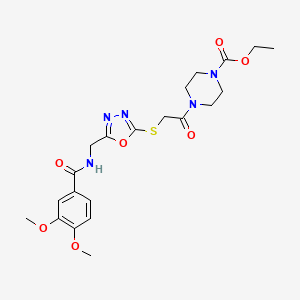
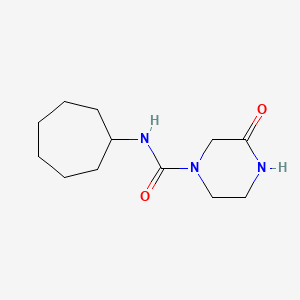
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2574168.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574169.png)

